Ácido 3-amino-3-metilbutanoico

Descripción general

Descripción

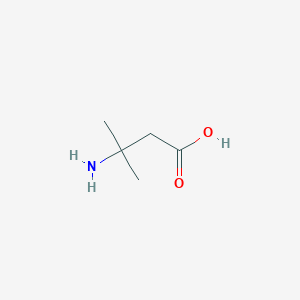

3-Amino-3-methylbutanoic acid is an organic compound with the molecular formula C5H11NO2. It is a derivative of butanoic acid, featuring an amino group (-NH2) and a methyl group (-CH3) attached to the third carbon atom. This compound is known for its role in various chemical and biological processes and is used in several scientific research applications .

Aplicaciones Científicas De Investigación

3-Amino-3-methylbutanoic acid has a wide range of applications in scientific research:

Chemistry: It serves as a reagent in the preparation of various compounds, including arylsulfonyl methylbutanamides.

Biology: The compound is used in studies related to amino acid metabolism and protein synthesis.

Medicine: It acts as an intermediate in the synthesis of pharmaceuticals and is investigated for its potential therapeutic effects.

Mecanismo De Acción

Target of Action

3-Amino-3-methylbutanoic acid, also known as D-penicillamine, is a pharmaceutical of the chelator class . It primarily targets copper ions in the body, binding to them and facilitating their removal, particularly in patients with Wilson’s disease . It also targets macrophages, interleukin-1 (IL-1), and T-lymphocytes, playing a role in immunosuppression to treat rheumatoid arthritis .

Mode of Action

The compound interacts with its targets through chelation and immunosuppression. In Wilson’s disease, it binds copper, allowing it to be eliminated in the urine . In rheumatoid arthritis, it inhibits macrophages, decreases IL-1, reduces the number of T-lymphocytes, and prevents collagen cross-linkage .

Biochemical Pathways

The compound affects several biochemical pathways. In Wilson’s disease, it disrupts copper metabolism, reducing excess copper levels . In rheumatoid arthritis, it influences immune response pathways, leading to a decrease in inflammation and joint damage .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w value, is 0.88 , suggesting it may have good permeability across biological membranes

Result of Action

The action of 3-Amino-3-methylbutanoic acid results in the reduction of symptoms in Wilson’s disease and rheumatoid arthritis. By chelating copper, it helps to reduce the toxic accumulation of copper in the body . In rheumatoid arthritis, it helps to reduce inflammation and slow the progression of the disease .

Action Environment

The action of 3-Amino-3-methylbutanoic acid can be influenced by various environmental factors. For instance, its solubility in water is high , which could influence its distribution in the body Additionally, factors such as pH and the presence of other substances in the body could potentially affect its stability and efficacy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 3-amino-3-methylbutanoic acid typically involves multiple steps of organic synthesis reactions. One common method is the condensation reaction of amino ketones with aldehydes or ketones . For example, a mixture of 3-amino-3-methylbutanoic acid and Boc2O in 1,4-dioxane can be stirred at room temperature for 40 hours, followed by concentration and dilution with water .

Industrial Production Methods: Industrial production methods for 3-amino-3-methylbutanoic acid often involve similar synthetic routes but on a larger scale. The process may include the use of specialized equipment to ensure the purity and yield of the final product. Safety precautions are essential to avoid prolonged skin contact and inhalation of dust or gas .

Análisis De Reacciones Químicas

Types of Reactions: 3-Amino-3-methylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the amino and carboxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize 3-amino-3-methylbutanoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Comparación Con Compuestos Similares

3-Methylbutanoic acid: Shares a similar structure but lacks the amino group.

2-Amino-3-methylbutanoic acid: Differs in the position of the amino group.

3-Amino-2-methylbutanoic acid: Another isomer with a different arrangement of functional groups

Uniqueness: 3-Amino-3-methylbutanoic acid is unique due to its specific arrangement of the amino and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Actividad Biológica

3-Amino-3-methylbutanoic acid, also known as β-aminoisobutyric acid (BAIBA) , is a non-proteinogenic amino acid that has gained attention for its potential biological activities, particularly in metabolic regulation and muscle physiology. This article explores the biological activity of this compound, including its mechanisms of action, effects on health, and relevant research findings.

- Chemical Formula : CHNO

- Molecular Weight : 117.15 g/mol

- CAS Number : 625-05-8

3-Amino-3-methylbutanoic acid exerts various biological effects primarily through its influence on metabolic pathways:

- Regulation of Muscle Metabolism : BAIBA has been shown to enhance muscle metabolism by promoting the expression of genes associated with mitochondrial biogenesis and fatty acid oxidation. This effect is mediated through the activation of the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) pathway, which plays a crucial role in energy metabolism and muscle adaptation to exercise .

- Anti-inflammatory Effects : Research indicates that BAIBA may possess anti-inflammatory properties. It has been observed to reduce the levels of pro-inflammatory cytokines in various models of inflammation, suggesting a potential role in mitigating chronic inflammatory conditions .

- Impact on Lipid Metabolism : BAIBA influences lipid metabolism by promoting the browning of white adipose tissue, which enhances thermogenesis and energy expenditure. This thermogenic effect is linked to increased mitochondrial activity and improved insulin sensitivity .

1. Muscle Health

BAIBA is particularly noted for its role in muscle health. Studies have demonstrated that it can stimulate muscle growth and recovery post-exercise. In one study, supplementation with BAIBA led to significant increases in muscle mass and strength in aged mice, indicating its potential as a therapeutic agent for sarcopenia (age-related muscle loss) .

2. Cardiovascular Benefits

Emerging evidence suggests that BAIBA may have cardiovascular protective effects. It has been linked to improved endothelial function and reduced arterial stiffness, which are critical factors in cardiovascular health .

3. Neuroprotective Effects

Recent studies have also explored the neuroprotective properties of BAIBA. It has been shown to promote neuronal survival and reduce oxidative stress in neuronal cells, which could have implications for neurodegenerative diseases .

Research Findings

The following table summarizes key research findings related to the biological activity of 3-amino-3-methylbutanoic acid:

Case Studies

- Muscle Recovery : A clinical trial involving athletes showed that those who supplemented with BAIBA experienced faster recovery times and reduced muscle soreness after intense training sessions compared to a placebo group .

- Obesity Management : In a study involving obese individuals, BAIBA supplementation resulted in significant reductions in body fat percentage and improvements in insulin sensitivity over a 12-week period .

Propiedades

IUPAC Name |

3-amino-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-5(2,6)3-4(7)8/h3,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQAIWOMJQWGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375421 | |

| Record name | 3-amino-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-05-8 | |

| Record name | 3-amino-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-3-METHYLBUTANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.